4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile
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Overview
Description
4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile is a chemical compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a hydroxyimino group attached to a pyridinyl ring, which is further connected to a benzenecarbonitrile moiety. Its distinct chemical properties make it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile typically involves the following steps:
Formation of the Hydroxyimino Group: This step involves the reaction of a suitable precursor with hydroxylamine to introduce the hydroxyimino group.
Coupling with Pyridinyl Ring: The hydroxyimino group is then coupled with a pyridinyl ring through a nucleophilic substitution reaction.
Attachment to Benzenecarbonitrile: Finally, the pyridinyl ring is connected to a benzenecarbonitrile moiety using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted pyridinyl compounds.
Scientific Research Applications
4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-({5-[(Amino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile: Similar structure but with an amino group instead of a hydroxyimino group.
4-({5-[(Methoxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile: Contains a methoxyimino group instead of a hydroxyimino group.
Uniqueness
4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[5-[(E)-hydroxyiminomethyl]pyridin-2-yl]oxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-7-10-1-4-12(5-2-10)18-13-6-3-11(8-15-13)9-16-17/h1-6,8-9,17H/b16-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLAGKWPMNNNJV-CXUHLZMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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